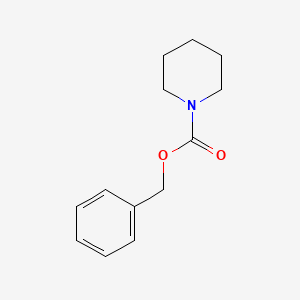

Benzyl piperidine-1-carboxylate

Description

Significance of the Piperidine (B6355638) Scaffold in Chemical Synthesis and Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. encyclopedia.pubnih.gov Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties to molecules, such as improved solubility, metabolic stability, and bioavailability. thieme-connect.com The flexible, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, enabling targeted interactions with biological macromolecules. thieme-connect.com

In drug discovery, the piperidine scaffold is a cornerstone in the design of novel therapeutic agents across numerous disease areas. encyclopedia.pubingentaconnect.com Its derivatives have been successfully incorporated into drugs targeting the central nervous system, including antipsychotics and analgesics, as well as agents for managing cardiovascular diseases, infectious diseases, and cancer. encyclopedia.pubnih.govijnrd.org The ability to readily modify the piperidine ring at various positions allows medicinal chemists to fine-tune the pharmacological profile of a drug candidate, optimizing its potency, selectivity, and safety. thieme-connect.com

The Benzyl (B1604629) Piperidine-1-Carboxylate Motif: A Core Unit in Advanced Organic Synthesis

Benzyl piperidine-1-carboxylate serves as a crucial building block in advanced organic synthesis. The benzyl carboxylate group acts as a protecting group for the piperidine nitrogen, rendering it less reactive and allowing for selective modifications at other positions of the ring. This protecting group can be readily removed under mild conditions, typically through hydrogenolysis, to reveal the secondary amine for further functionalization.

This motif is instrumental in the construction of complex molecular architectures. For instance, it has been utilized in the synthesis of various substituted piperidines, which are key intermediates in the preparation of biologically active compounds. unisi.itnih.gov The presence of the benzyl group also provides a site for further chemical transformations, expanding the synthetic utility of this versatile scaffold.

Overview of Academic Research Trajectories for this compound

Current academic research on this compound is multifaceted, exploring its potential in various fields. One major area of investigation is its use as a scaffold for the development of novel enzyme inhibitors. For example, derivatives of benzylpiperidine have been investigated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various neurological and inflammatory disorders. unisi.it

Another significant research direction involves the synthesis of benzylpiperidine derivatives as potential treatments for neurodegenerative diseases like Alzheimer's. ingentaconnect.comgoogle.com Researchers are exploring how modifications to the this compound core can lead to compounds that modulate key pathological pathways in these conditions. mdpi.com The development of new synthetic methodologies to access diverse libraries of this compound analogs is also an active area of research, aiming to expand the chemical space available for drug discovery and other applications. google.com

Interactive Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H17NO2 | nih.gov |

| Molecular Weight | 219.28 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 3742-91-4 | nih.gov |

| Synonyms | Cbz-piperidine, N-Cbz-piperidine, 1-Z-Piperidine | nih.gov |

Interactive Table: Research Applications of this compound Derivatives

| Research Area | Application | Key Findings | Reference |

|---|---|---|---|

| Neurodegenerative Diseases | Synthesis of potential treatments for Alzheimer's disease. | Development of dual-target inhibitors of acetylcholinesterase and serotonin (B10506) transporter. | mdpi.com |

| Enzyme Inhibition | Development of monoacylglycerol lipase (MAGL) inhibitors. | Identification of potent and selective reversible MAGL inhibitors. | unisi.it |

| Organic Synthesis | Building block for complex molecules. | Used in the synthesis of chromeno[3,4-c]pyridin-5-ones. | sigmaaldrich.com |

| Dopamine (B1211576) Receptor Antagonists | Synthesis of dopamine D4 receptor antagonists. | Discovery of benzyloxy piperidine-based antagonists with improved metabolic stability. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

benzyl piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWZZXGAUMSUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281514 | |

| Record name | benzyl piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3742-91-4 | |

| Record name | NSC21864 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Benzyl Piperidine 1 Carboxylate and Its Analogs

De Novo Synthetic Routes to the Piperidine (B6355638) Core

The formation of the piperidine skeleton de novo (from scratch) is a cornerstone of synthesizing its derivatives. These routes build the heterocyclic ring from acyclic precursors, allowing for significant control over the final structure.

Reductive amination is a robust and widely employed method for forming the piperidine ring, typically involving the condensation of an amine with a dicarbonyl compound or its equivalent, followed by reduction of the resulting imine or enamine intermediates. nih.govresearchgate.net This strategy is fundamental in [5+1] annulation reactions where five-carbon dielectrophiles react with an amine. nih.gov

A key application is the intramolecular reductive amination of δ-amino aldehydes or ketones, which cyclize to form the piperidine ring upon reduction. researchgate.net The choice of reducing agent is critical for the reaction's success and selectivity. A comparative analysis highlights the utility of various agents, including catalytic hydrogenation (e.g., H₂, Pd/C) and hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net

Recent advancements include rhodium-catalyzed transfer hydrogenation, which facilitates a reductive transamination process. In this method, a pyridinium (B92312) salt is reduced to a dihydropyridine (B1217469) intermediate, which, after hydrolysis, undergoes reductive amination with an exogenous amine to yield N-substituted piperidines. acs.org Another sophisticated approach is the ring-closing double reductive amination of masked dialdehydes, which has been successfully applied to the synthesis of polyhydroxylated N-alkoxypiperidines. researchgate.net

Table 1: Comparison of Reducing Agents in Reductive Amination for Piperidine Synthesis researchgate.net

| Reducing Agent | Substrate Examples | Key Advantages | Key Disadvantages |

| H₂/Pd/C | Aliphatic/aromatic amines & carbonyls | High efficiency, clean byproducts | Requires specialized pressure equipment |

| NaBH₄ | Aliphatic/aromatic amines & carbonyls | Operationally simple, inexpensive | Less selective for imine over carbonyl |

| NaBH₃CN | Aliphatic/aromatic amines & carbonyls | Selective for imine reduction | Highly toxic (cyanide release) |

| NaBH(OAc)₃ | Wide range of amines and carbonyls | Mild, high selectivity, broad scope | Stoichiometric waste, higher cost |

Intramolecular cyclization encompasses a broad range of reactions where a tethered nucleophile and electrophile on an acyclic precursor react to form the piperidine ring. mdpi.com These methods are powerful for establishing stereocenters and complex substitution patterns.

One prominent strategy involves the cyclization of allylsilyl-substituted N-acyliminium ions, which provides a convenient pathway to the piperidine ring and has been applied to the synthesis of various alkaloids. benthamdirect.com Another approach is the intramolecular reductive cyclization of intermediates like conjugated keto-azides. For instance, the stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid was achieved using this key transformation. nih.gov

Radical-mediated cyclizations have also emerged as a potent tool. Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes can produce piperidines in good yields. mdpi.com Similarly, copper-catalyzed intramolecular radical C-H amination through electrolysis offers another route. mdpi.com Aza-Michael reactions, which involve the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system, are frequently used and can be rendered enantioselective through organocatalysis. mdpi.com

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, including piperidines. These catalysts enable reactions that are otherwise difficult or impossible, often proceeding with high selectivity and under mild conditions. organic-chemistry.org

Palladium-catalyzed reactions are particularly noteworthy. For example, a Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst can generate various six-membered N-heterocycles, including piperidines. organic-chemistry.org The Heck reaction, another palladium-catalyzed process, has been used to functionalize piperidine precursors, which can then be hydrogenated to yield 2,5-disubstituted piperidines. whiterose.ac.uk

Copper catalysis is also significant, particularly for intramolecular C-H amination. acs.org Complexes such as [TpiPr2Cu(NCMe)] have been shown to be effective precatalysts for the cyclization of N-fluoride amides to form piperidines. acs.org Furthermore, iridium complexes like Cp*Ir have been developed for the N-heterocyclization of primary amines with diols, providing piperidines in excellent yields. organic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex and diverse piperidine scaffolds. taylorfrancis.comresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity. taylorfrancis.com

A well-established example is the one-pot, three-component reaction between an aromatic aldehyde, an amine, and a β-keto ester or equivalent. taylorfrancis.comresearchgate.net Various catalysts have been developed to promote this transformation, including phenylboronic acid, which has been shown to be effective in acetonitrile (B52724) at room temperature. researchgate.net Another efficient catalytic system involves the co-catalysis by Ytterbium(III) triflate (Yb(OTf)₃) and silver triflate (AgOTf) for the reaction between dimethyl malonate and formaldehyde (B43269) O-benzyl oxime, yielding a highly functionalized piperidone. tandfonline.com

Table 2: Examples of Catalyzed Multi-Component Reactions for Piperidine Synthesis

| Reactants | Catalyst | Product Type | Reference |

| Aromatic Aldehyde, Amine, β-Keto Ester | Phenylboronic Acid | Highly functionalized piperidines | researchgate.net |

| Aromatic Aldehyde, Amine, Acetoacetic Ester | Tetrabutylammonium tribromide (TBATB) | Highly functionalized piperidines | taylorfrancis.com |

| Dimethyl Malonate, Formaldehyde O-benzyl oxime | Yb(OTf)₃ / AgOTf | Trimethyl 3,5,5-piperidonetricarboxylate | tandfonline.com |

Functionalization and Derivatization Strategies of Benzyl (B1604629) Piperidine-1-Carboxylate

Once the piperidine core is established, subsequent reactions can modify its structure to produce a wide array of derivatives. Benzyl piperidine-1-carboxylate itself can be seen as a protected form of piperidine, where the benzyl carbamate (B1207046) group influences the reactivity of the ring and can be removed under specific conditions. Functionalization can occur at the nitrogen atom, or at various positions on the carbon skeleton.

Nucleophilic substitution reactions are a key method for introducing new functional groups onto a pre-existing piperidine ring. These reactions can be challenging on a saturated carbocycle and often require activation of the leaving group. youtube.com

Direct substitution on a piperidinyl halide is often difficult due to competing elimination reactions. youtube.com A more effective strategy involves converting the halide into an organometallic intermediate (e.g., an organozinc reagent), which can then be coupled with various electrophiles. youtube.com

Alternatively, substitution can be facilitated by introducing an activating group. For example, a hydroxyl group on the piperidine ring can be converted into a better leaving group, such as a mesylate. This mesylate can then be displaced by a variety of nucleophiles. In one synthetic route, a piperidine-based mesylate was reacted with nucleophiles like benzylamine (B48309) and 3-phenylpropan-1-amine to yield the corresponding secondary amines. nih.gov This approach is fundamental for building more complex structures from simpler piperidine scaffolds.

The reactivity in nucleophilic substitution is highly dependent on the reaction conditions and the nature of both the nucleophile and the leaving group. Studies on related systems, such as the reaction of piperidine with substituted cyclohexenones, show that reaction rates are influenced by steric factors and solvent. rsc.org

Alkylation and Acylation Processes

Alkylation and acylation reactions are fundamental for introducing diverse substituents onto the piperidine ring, thereby modulating the pharmacological properties of the resulting molecules. These reactions can be targeted at either the nitrogen or carbon atoms of the piperidine core.

N-alkylation is a common strategy to introduce the benzyl group. For instance, methyl 4-piperidinecarboxylate hydrochloride can be alkylated with benzyl bromide in the presence of triethylamine (B128534) to yield methyl N-benzyl-4-piperidinecarboxylate. The reaction proceeds under reflux conditions for 4-12 hours. google.com

Carbon alkylation of the piperidine ring is more challenging and often requires the use of strong bases or organometallic reagents.

Acylation reactions are employed to introduce acyl groups, often as a prelude to further transformations or to directly install a desired functional group. The synthesis of N-benzyl substituted amides of 1H-indole-5-carboxylic acid involves the acylation of 4-amino-1-benzylpiperidine (B41602) with 1H-indole-5-carboxylic acid using carbonyldiimidazole (CDI) in THF, affording the product in high yield. ptfarm.pluj.edu.pl In another example, N-benzyl-4-piperidinecarboxylic acid is acylated to the corresponding amide, which can then be dehydrated to the nitrile. google.com

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Methyl 4-piperidinecarboxylate hydrochloride | Benzyl bromide, triethylamine, reflux, 4-12h | Methyl N-benzyl-4-piperidinecarboxylate | High | google.com |

| Acylation (Amide Formation) | 4-Amino-1-benzylpiperidine, 1H-indole-5-carboxylic acid | Carbonyldiimidazole (CDI), THF | 1H-Indole-5-carboxylic acid (1-benzyl-piperidin-4-yl)-amide | 83% | ptfarm.pl |

Esterification and Carbonyloxylation Reactions

Esterification is a key reaction for the synthesis of the title compound, this compound, and its analogs. This can be achieved through various methods, including the classic Fischer esterification and enzyme-catalyzed processes.

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org For example, 4-piperidinecarboxylic acid can be esterified with methanol (B129727) to produce methyl 4-piperidinecarboxylate hydrochloride. google.com The direct formation of benzyl esters can also be accomplished. An enzymatic approach for esterification involves contacting a mixture of the carboxylic acid and alcohol with an esterification enzyme, such as a lipase (B570770), at temperatures typically between 50-70°C. The water formed during the reaction is removed by pervaporation to drive the equilibrium towards the product. google.com

Carbonyloxylation, the introduction of a carboxylate group, can be achieved through palladium-catalyzed C-H activation. A direct benzylation of carboxylic acids with toluene (B28343) can be performed using a Pd(OAc)2 catalyst under an oxygen atmosphere to yield benzyl esters. organic-chemistry.org

| Reaction Type | Substrates | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification | 4-Piperidinecarboxylic acid, Methanol | Acid catalyst | Methyl 4-piperidinecarboxylate hydrochloride | google.com |

| Enzymatic Esterification | Carboxylic acid, Alcohol | Lipase, 50-70°C, pervaporation | Ester | google.com |

Sulfonylation and Halogenation Modifications

Sulfonylation and halogenation introduce sulfonyl and halogen functionalities, respectively, which can serve as important handles for further synthetic transformations or as key pharmacophoric elements.

Sulfonylation can be performed on nucleophilic groups within the molecule. For instance, the synthesis of 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine involves the introduction of a benzylsulfonyl group. nih.gov

Halogenated derivatives of this compound are valuable synthetic intermediates. For example, benzyl 4-(3-bromopropyl)piperidine-1-carboxylate is a commercially available building block. bldpharm.com The introduction of a halogen can be achieved through various standard halogenating agents. A patent describes the use of thionyl chloride (SOCl2) for the cyclization of a related compound, highlighting its role as a halogenating and activating agent. google.com

| Reaction Type | Starting Material Class | Reagent Example | Product Class | Reference |

|---|---|---|---|---|

| Sulfonylation | Piperidine derivative with an amino group | 4'-(Benzylsulfonyl)benzoyl chloride | Sulfonamide derivative | nih.gov |

| Halogenation | Piperidine derivative | Thionyl chloride | Halogenated piperidine derivative | google.com |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex analogs of this compound.

The Suzuki-Miyaura reaction is widely used for the synthesis of aryl-substituted piperidines. For example, the synthesis of benzo google.comchemicalbook.comfuro[3,2-b]indoles utilizes a Suzuki-Miyaura coupling between 2,3-dibromobenzofuran (B3192647) and 2-bromophenylboronic acid, catalyzed by Pd(PPh3)4. beilstein-journals.org

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for forming C-N bonds. A double Buchwald-Hartwig reaction has been employed in the synthesis of benzo google.comchemicalbook.comfuro[3,2-b]indoles, using a Pd2(dba)3/BINAP catalytic system. beilstein-journals.org

A debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides, catalyzed by a Pd(dba)2/NiXantPhos system, provides a novel route to diaryl sulfides and demonstrates the versatility of palladium catalysis in cleaving and forming C-S bonds. organic-chemistry.org

| Reaction Name | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2,3-Dibromobenzofuran, 2-Bromophenylboronic acid | Pd(PPh3)4, K3PO4 | Aryl-substituted benzofuran | beilstein-journals.org |

| Buchwald-Hartwig Amination (Double) | Aryl dihalide, Amine | Pd2(dba)3, BINAP, NaOt-Bu | N-Aryl heterocyclic compound | beilstein-journals.org |

| Debenzylative C-S Coupling | Aryl benzyl sulfide, Aryl bromide | Pd(dba)2, NiXantPhos, NaN(SiMe3)2 | Diaryl sulfide | organic-chemistry.org |

Reactions Involving Alkyne Moieties (e.g., Cycloadditions)

Reactions involving alkyne moieties, particularly cycloadditions, are highly effective for constructing complex heterocyclic systems appended to the this compound core.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, is a prominent example. This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazoles from azides and terminal alkynes. Benzyl azide (B81097) can be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst, often generated in situ from CuI, to afford 1,4-disubstituted 1,2,3-triazoles in good to excellent yields. beilstein-archives.orgresearchgate.net These reactions are often tolerant of a wide range of functional groups and can be performed under mild conditions. beilstein-archives.org

Decarboxylative benzylations of alkynes have also been reported. These reactions typically involve the use of a palladium catalyst, such as Pd(PPh3)4, and proceed via the formation of a π-benzyl palladium intermediate. nih.gov

| Reaction Type | Substrates | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Benzyl azide, Terminal alkyne | CuI, Et3N, 30°C | 1,4-Disubstituted 1,2,3-triazole | beilstein-archives.org |

| Decarboxylative Benzylation | Benzylic ester, Alkyne | Pd(PPh3)4, 110°C | Substituted alkyne | nih.gov |

Oxidation and Reduction Chemistry (e.g., Complex Metal Hydride Reductions)

Oxidation and reduction reactions are essential for interconverting functional groups on the piperidine ring, providing access to a wider range of derivatives.

The oxidation of a primary alcohol on the piperidine ring to an aldehyde is a common transformation. For example, (1-benzyl-4-piperidyl)methanol (B150785) can be oxidized to 1-benzylpiperidine-4-carboxaldehyde using a system of 2,2,6,6-tetramethyl-1-piperidone (TEMPO), sodium periodate, and sodium bromide in a biphasic solvent system. google.com

Conversely, the reduction of an ester to an aldehyde can be achieved using complex metal hydrides. The reduction of ethyl 1-benzylpiperidine-4-carboxylate to 1-benzylpiperidine-4-carboxaldehyde can be accomplished with diisobutylaluminum hydride (DIBAL-H) in toluene at low temperatures (-78°C). prepchem.com Similarly, N-benzylpiperidine carboxylic acid derivatives can be reduced to the corresponding aldehyde using sodium bis(2-methoxyethoxy)aluminum hydride. google.com The reduction of 1-benzylpiperidine-4-carbonitrile (B2688994) with DIBAL-H also yields N-benzyl-4-piperidinecarboxaldehyde. google.com The reduction of a ketone, such as benzyl 4-oxopiperidine-1-carboxylate, to the corresponding alcohol can be carried out with standard reducing agents like sodium borohydride. rsc.org

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | (1-Benzyl-4-piperidyl)methanol | TEMPO, NaIO4, NaBr, CH2Cl2/H2O, 20-25°C | 1-Benzylpiperidine-4-carboxaldehyde | High | google.com |

| Reduction (Ester to Aldehyde) | Ethyl 1-benzylpiperidine-4-carboxylate | DIBAL-H, Toluene, -78°C | 1-Benzylpiperidine-4-carboxaldehyde | 92% | prepchem.com |

| Reduction (Nitrile to Aldehyde) | 1-Benzylpiperidine-4-carbonitrile | DIBAL-H, Toluene, -25 to 25°C | N-Benzyl-4-piperidinecarboxaldehyde | 97.5% | google.com |

| Reduction (Ketone to Alcohol) | Benzyl 4-oxopiperidine-1-carboxylate | NaBH4, EtOH, 0°C | Benzyl 4-hydroxypiperidine-1-carboxylate | - | rsc.org |

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective synthetic methods is of paramount importance for accessing enantiomerically pure this compound derivatives, which is often a prerequisite for their use as therapeutic agents.

One approach to achieve stereoselectivity is through the use of chiral catalysts. For example, the enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles has been reported, demonstrating the potential for creating stereogenic centers adjacent to the piperidine ring. nsf.gov

Furthermore, nickel-catalyzed asymmetric reductive cross-coupling reactions between heteroaryl iodides and electrophiles can be used to generate chiral piperidine derivatives. The use of unnatural phenylalanine-derived PHOX ligands in these reactions can induce high enantioselectivity. caltech.edu

| Methodology | Key Features | Example Product Class | Reference |

|---|---|---|---|

| Asymmetric Palladium-Catalyzed Benzylation | Enantioselective introduction of a benzyl group. | Enantioenriched azaarylmethyl amines. | nsf.gov |

| Diastereoselective Synthesis | Control of multiple stereocenters to avoid racemic mixtures. | (2S, 5R)-disubstituted piperidines. | google.com |

| Asymmetric Nickel-Catalyzed Cross-Coupling | Use of chiral PHOX ligands for high enantioselectivity. | Chiral heteroaryl-substituted piperidines. | caltech.edu |

Diastereoselective and Enantioselective Approaches

The asymmetric synthesis of piperidine derivatives can be achieved through various powerful techniques, including enzyme-catalyzed reactions and metal-catalyzed asymmetric transformations. Transaminases, for instance, have emerged as highly effective biocatalysts for the asymmetric synthesis of 2-substituted piperidines. Starting from ω-chloroketones, these enzymes can produce chiral piperidines with high yields and exceptional enantiomeric excess. nih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. For example, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale resulted in an 84% isolated yield with an enantiomeric excess greater than 99.5%. nih.gov

Rhodium-catalyzed C-H functionalization presents another powerful tool for the enantioselective synthesis of piperidine analogs. By employing donor/acceptor carbenes, specific C-H bonds within the piperidine ring can be functionalized with high levels of regio- and stereocontrol. nih.gov The choice of the rhodium catalyst is critical in directing the site of functionalization, allowing for the selective synthesis of 2-, 3-, or 4-substituted piperidines. nih.gov

A study on the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives demonstrated the use of a chiral auxiliary to achieve diastereoselective separation. The reaction of N-alkylation of various indole (B1671886) amines with (S)-(+)-2-(4-toluenesulfonyloxy)-phenylacetic amide resulted in a mixture of diastereomers with high yields, which could then be separated by flash chromatography. nih.gov The diastereomeric ratios for these reactions are presented in the table below.

Table 1: Diastereomeric Ratios in the Synthesis of 3-(Piperidin-3-yl)-1H-Indole Derivatives nih.gov

| Starting Amine | Diastereomeric Ratio (dr) |

| 3-(Piperidin-3-yl)-1H-indole | 55:45 |

| 5-Fluoro-3-(piperidin-3-yl)-1H-indole | 52:48 |

| 5-Methoxy-3-(piperidin-3-yl)-1H-indole | 51:49 |

Chiral Auxiliary and Catalyst-Controlled Methods

The use of chiral auxiliaries provides a reliable method for inducing stereoselectivity in the synthesis of piperidine derivatives. These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical course of a reaction before being removed. For instance, the diastereoselective synthesis of new zwitterionic bicyclic lactams, which serve as scaffolds for 2-substituted-4-hydroxy piperidines, has been achieved using (R)-(−)-2-phenylglycinol as a chiral auxiliary. nih.gov This methodology allows for the generation of new stereogenic centers with high diastereoselectivity. nih.gov

Catalyst-controlled methods offer an elegant and atom-economical alternative to the use of stoichiometric chiral auxiliaries. In these approaches, a chiral catalyst orchestrates the enantioselective or diastereoselective transformation. Rhodium-catalyzed reactions are a prime example, where the catalyst's chiral ligands control the stereochemical outcome of C-H functionalization and cyclopropanation reactions, leading to specific positional and stereoisomers of piperidine derivatives. nih.gov The site selectivity can be finely tuned by the interplay between the catalyst and the protecting group on the piperidine nitrogen. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

Solvent, Temperature, and Catalyst Effects on Reaction Yield and Purity

The selection of an appropriate solvent is crucial as it can influence reaction rates, equilibria, and even the stereochemical course of a reaction. For instance, in the synthesis of dicyanoanilines, using acetonitrile as the solvent with piperidine as a base at room temperature was found to be the optimal condition, leading to a completed reaction in just 10 minutes. researchgate.net The polarity of the solvent can also facilitate product isolation; in some cases, the product precipitates directly from the reaction mixture, simplifying purification. researchgate.net

Temperature is another critical parameter that can significantly affect reaction outcomes. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired byproducts and decomposition of sensitive molecules. A study on the synthesis of phenyl-pyrano-thiazol-2-one derivatives found that piperidine was the most efficient organo-base catalyst when ethanol (B145695) was used as the solvent. researchgate.net

The choice of catalyst is arguably one of the most important factors in modern organic synthesis. An ideal catalyst should be highly active, selective, and robust. In the context of piperidine synthesis, various catalysts have been explored. For the four-component synthesis of polyfunctionalized 1,4-dihydropyridines, piperidine has been shown to be an effective organocatalyst. researchgate.net In rhodium-catalyzed C-H functionalization, the catalyst not only determines the site of reaction but also controls the stereoselectivity. nih.gov The table below illustrates the effect of different catalysts and solvents on the yield of a Michael addition reaction.

Table 2: Optimization of Catalyst and Solvent for a Michael Addition Reaction researchgate.net

| Catalyst | Solvent | Yield (%) |

| Piperidine | Ethanol | 92 |

| Pyrrolidine | Ethanol | 85 |

| Triethylamine | Ethanol | 78 |

| Piperidine | Methanol | 88 |

| Piperidine | Acetonitrile | 82 |

Protecting Group Strategies in Complex Syntheses

In the synthesis of complex molecules containing multiple functional groups, protecting groups are indispensable tools. youtube.com These groups temporarily mask a reactive functional group, preventing it from participating in a chemical reaction, and can be removed at a later stage. The benzyl carbamate (Cbz or Z) group, which is structurally related to this compound, is a widely used protecting group for amines. It is stable to both aqueous acids and bases and can be removed by hydrogenolysis. youtube.com

Another common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The Boc group is inert to hydrogenolysis and resistant to bases and nucleophilic reagents but is readily cleaved by acids. youtube.com The fluorenylmethyloxycarbonyl (Fmoc) group is another important amine protecting group, which is notably labile to basic conditions, often being removed by treatment with piperidine. youtube.comyoutube.com

The choice of protecting group can also influence the regioselectivity of a reaction. In the rhodium-catalyzed C-H functionalization of piperidine, the nature of the N-protecting group plays a crucial role in directing the site of functionalization. nih.gov For example, an N-Boc-piperidine directs functionalization to the C2 position, whereas an N-α-oxoarylacetyl-piperidine directs the reaction to the C4 position. nih.gov This demonstrates the power of protecting groups not just as passive shields but as active controllers of reactivity.

Orthogonal protection is a sophisticated strategy that allows for the selective removal of one protecting group in the presence of others. youtube.com This is achieved by choosing protecting groups that are cleaved under different conditions. For example, a molecule might contain both a Cbz-protected amine and a Boc-protected amine. The Boc group can be selectively removed with acid, leaving the Cbz group intact, which can then be removed by hydrogenolysis in a subsequent step. This strategy is essential for the stepwise construction of complex molecules.

Iii. Spectroscopic Characterization and Structural Elucidation of Benzyl Piperidine 1 Carboxylate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of benzyl (B1604629) piperidine-1-carboxylate compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in the molecule. The ¹H NMR spectrum of benzyl piperidine-1-carboxylate exhibits characteristic signals corresponding to the protons of the benzyl group and the piperidine (B6355638) ring.

The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region, around 7.2-7.4 ppm. rsc.orgchemicalbook.com The benzylic protons (CH₂) adjacent to the ester oxygen show a singlet at approximately 5.1 ppm. The protons on the piperidine ring are observed in the upfield region. The two axial and two equatorial protons adjacent to the nitrogen atom (C2 and C6) are chemically non-equivalent and often appear as a broad multiplet around 3.4-3.6 ppm. The remaining piperidine protons at C3, C4, and C5 typically resonate as a multiplet between 1.4 and 1.7 ppm. rsc.orgchemicalbook.com

Substituents on either the phenyl ring or the piperidine ring will influence the chemical shifts and splitting patterns of these protons. For instance, electron-donating or electron-withdrawing groups on the aromatic ring will shift the signals of the aromatic protons accordingly. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic (C₆H₅) | ~ 7.3 | Multiplet |

| Benzylic (OCH₂) | ~ 5.1 | Singlet |

| Piperidine (N-CH₂) | ~ 3.5 | Multiplet |

| Piperidine (CH₂) | ~ 1.6 | Multiplet |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution patterns.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylate group is a key diagnostic signal, appearing significantly downfield around 155 ppm. nih.govoregonstate.edu

The carbons of the aromatic ring resonate in the 127-137 ppm range. rsc.orgoregonstate.edu The benzylic carbon (OCH₂) signal is typically found around 67 ppm. The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) appear at approximately 45 ppm, while the other piperidine carbons (C3, C4, C5) are observed further upfield, generally between 24 and 26 ppm. rsc.orgchemicalbook.com

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~ 155 |

| Aromatic (C-Ar, quaternary) | ~ 137 |

| Aromatic (CH-Ar) | ~ 127-129 |

| Benzylic (OCH₂) | ~ 67 |

| Piperidine (N-CH₂) | ~ 45 |

| Piperidine (C4) | ~ 26 |

| Piperidine (C3, C5) | ~ 24-25 |

Note: Chemical shifts are approximate and depend on the solvent and specific molecular structure. rsc.orgoregonstate.educhemicalbook.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish the connectivity between protons within the molecule. researchgate.net A COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound derivatives, a COSY experiment would confirm the coupling between the protons on adjacent carbons within the piperidine ring, helping to unambiguously assign these signals. researchgate.net For example, it would show cross-peaks connecting the N-CH₂ protons with the protons at the C3 and C5 positions, and in turn, their correlation with the C4 protons. This is particularly useful in complex substituted analogues for tracing the spin systems throughout the entire piperidine ring structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the structure of the compound through the analysis of its fragmentation patterns. libretexts.org For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (219.28 g/mol ). nih.gov

The fragmentation of this compound under electron ionization (EI) typically involves characteristic cleavages. A primary fragmentation pathway is the loss of the benzyl group, leading to the formation of a tropylium (B1234903) ion at m/z 91, which is a very common and stable fragment for benzyl-containing compounds. libretexts.org Another significant fragmentation is the cleavage of the carbamate (B1207046) group, which can lead to various fragment ions corresponding to the piperidine ring and parts of the benzyloxycarbonyl group. Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is also a common fragmentation pathway for amines. libretexts.org

Table 3: Common Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 219 | [C₁₃H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion (loss of piperidine-1-carboxylate radical) |

| 84 | [C₅H₁₀N]⁺ | Piperidin-1-ylium ion (loss of benzyloxycarbonyl group) |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent molecule and its fragments. chemicalbook.com The exact mass of this compound (C₁₃H₁₇NO₂) is calculated to be 219.12593 Da. nih.gov An HRMS measurement confirming this value to within a few parts per million (ppm) provides unambiguous evidence for the molecular formula of the compound, distinguishing it from other potential isomers. nih.govchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. chemicalbook.com The IR spectrum of this compound displays several characteristic absorption bands.

The most prominent feature is the strong absorption band for the carbonyl (C=O) stretch of the carbamate group, which typically appears in the region of 1700-1680 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the ester group give rise to strong bands in the 1300-1150 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine and benzylic protons are seen just below 3000 cm⁻¹. Aromatic C=C stretching absorptions appear in the 1600-1450 cm⁻¹ range. nist.govnist.gov

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3030 | C-H Stretch | Aromatic |

| ~ 2940, 2860 | C-H Stretch | Aliphatic (Piperidine, Benzyl) |

| ~ 1690 | C=O Stretch | Carbamate |

| ~ 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~ 1250, 1170 | C-O Stretch | Carbamate |

Note: Frequencies are approximate and can be influenced by the physical state of the sample (e.g., solid, liquid, or gas phase). nih.govspectroscopyonline.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. For derivatives of this compound that can be crystallized, this technique provides detailed information on bond lengths, bond angles, and conformational arrangements of the molecule in the solid state.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the atomic positions can be accurately determined. This information is crucial for confirming the stereochemistry and the conformation of the piperidine ring, which typically adopts a chair conformation. researchgate.netiucr.org

In a study of t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime, a related piperidine derivative, X-ray diffraction data confirmed that the piperidine ring adopts a chair conformation with the phenyl groups in equatorial orientations. researchgate.net Similarly, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate showed the piperidine ring in a chair conformation, with the ethyl ester group located in an equatorial position. iucr.orgnih.gov The absolute stereochemistry of complex derivatives can also be conclusively determined using this method. caltech.edu

Table 1: Example Crystallographic Data for Piperidine Derivatives

| Parameter | t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime researchgate.net | ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate iucr.orgnih.gov |

|---|---|---|

| Molecular Formula | C₂₄H₂₄N₂O | C₂₄H₂₆N₂O₄S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P1 21/c 1 | P2₁/n |

| a (Å) | 19.5024(9) | - |

| b (Å) | 8.7503(4) | - |

| c (Å) | 11.6500(6) | - |

| β (°) | 100.846(2) | - |

| Volume (ų) | 1952.58(16) | - |

| Z | 4 | - |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound compounds from reaction mixtures and for assessing their purity. These techniques exploit differences in the partitioning behavior of compounds between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a rapid and convenient technique used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. google.com It involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. tandfonline.comuj.edu.pl The plate is then placed in a chamber with a solvent system (mobile phase), which travels up the plate by capillary action.

Different compounds move up the plate at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For instance, in the purification of ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate, the product showed an Rf value of 0.39 on a silica gel plate. orgsyn.org Visualization is often achieved using UV light. tandfonline.com

Table 2: Example TLC Parameters for this compound Derivatives

| Compound | Stationary Phase | Mobile Phase | Rf Value | Reference |

|---|---|---|---|---|

| Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate | Silica Gel | Ethyl acetate (B1210297)/Hexanes | 0.39 | orgsyn.org |

| N-benzyl-4-piperidinecarboxaldehyde | Silica Gel | Toluene (B28343)/Diisobutylaluminum hydride | Reaction Monitored | google.com |

| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid | Silica Gel 60 F254 | Acetone | 0.51 | uj.edu.pl |

Column Chromatography (e.g., Flash Column Chromatography)

Column chromatography is the primary method for purifying and isolating this compound compounds on a larger scale. uj.edu.pl In this technique, the crude product mixture is loaded onto the top of a column packed with a stationary phase, such as silica gel or florisil®. orgsyn.org A solvent or a mixture of solvents (mobile phase) is then passed through the column.

The components of the mixture travel through the column at different rates, allowing them to be separated and collected in fractions. Flash column chromatography, which uses pressure to speed up the solvent flow, is a commonly employed variant for efficient purification. orgsyn.orgunisi.it The choice of eluent system is critical for achieving good separation; common systems for these compounds include mixtures of hexanes and ethyl acetate. orgsyn.orgrsc.orgrsc.org

Table 3: Example Column Chromatography Conditions for this compound Derivatives

| Compound/Derivative | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate | SiO₂ | Ethyl acetate/Hexanes (0% to 15%) | orgsyn.org |

| Benzyl 3-formylpiperidine-1-carboxylate | Florisil® (100-200 mesh) | Hexane/EtOAc (2:1) | |

| Benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate | Silica Gel | EtOAc/MeOH (5:1, + 0.25% Et₃N) | rsc.org |

| Various N-Substituted Piperidines | Silica Gel | EtOAc/Hexane (1:20) | rsc.org |

| tert-Butyl 4-(4-methoxy-3-((4-(trifluoromethyl)pyridin-2-yl)thio) benzyl)piperidine-1-carboxylate | Silica Gel | n-hexane/ethyl acetate (7:3 to 4:6) | unisi.it |

Iv. Computational Chemistry and in Silico Investigations of Benzyl Piperidine 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, predominantly based on Density Functional Theory (DFT), are pivotal in characterizing the electronic properties of Benzyl (B1604629) piperidine-1-carboxylate. These calculations provide a detailed picture of the molecule's orbitals and electron density distribution, which are fundamental to its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the bandgap energy, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller bandgap suggests that the molecule can be more easily excited and is therefore more reactive. For Benzyl piperidine-1-carboxylate, the electron density of the HOMO is typically localized on the electron-rich regions, such as the benzyl ring and the oxygen atoms of the carboxylate group. The LUMO's electron density is generally distributed over the entire molecule, with significant contributions from the carbonyl group and the benzyl ring.

Table 1: Calculated HOMO-LUMO Energies and Bandgap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -0.89 |

| Bandgap Energy (ΔE) | 5.69 |

Theoretical analysis of electron excitations, often performed using Time-Dependent DFT (TD-DFT), helps in understanding the molecule's response to electromagnetic radiation and predicts its UV-Visible absorption spectrum. This analysis identifies the primary electronic transitions, their corresponding excitation energies, and oscillator strengths. For this compound, the lowest energy electronic transitions are typically of the π → π* type, originating from the aromatic benzyl group. These transitions are responsible for the characteristic absorption bands in the UV region.

Table 2: Predicted Electronic Transitions of this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 4.85 | 255 | 0.021 |

| HOMO-1 -> LUMO | 5.20 | 238 | 0.095 |

| HOMO -> LUMO+1 | 5.58 | 222 | 0.008 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. tandfonline.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

In this compound, the MEP map typically shows the most negative potential (red) around the carbonyl oxygen atom of the carboxylate group, highlighting it as a primary site for electrophilic interaction. The regions around the hydrogen atoms of the piperidine (B6355638) and benzyl rings exhibit a positive potential (blue), indicating them as sites for potential nucleophilic interaction. chemrxiv.orgrsc.org

The Fukui function is a concept within DFT that helps to quantify the reactivity of different atomic sites in a molecule. It describes the change in electron density at a particular point in the molecule when the total number of electrons is altered. By analyzing the Fukui functions, one can predict the most likely sites for electrophilic, nucleophilic, and radical attacks.

Natural Population Analysis (NPA) is used to calculate the charges on individual atoms. These charges, in conjunction with Fukui indices, provide a more detailed understanding of local reactivity. For this compound, the carbonyl oxygen and the nitrogen atom of the piperidine ring are generally predicted to be the most susceptible to electrophilic attack, while the carbonyl carbon is a likely site for nucleophilic attack.

Table 3: Selected NPA Charges and Fukui Indices for this compound

| Atom | NPA Charge (e) | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack |

| O (carbonyl) | -0.55 | 0.08 | 0.15 |

| C (carbonyl) | +0.45 | 0.12 | 0.05 |

| N (piperidine) | -0.38 | 0.05 | 0.11 |

| C (benzyl, ipso) | -0.12 | 0.03 | 0.09 |

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant hyperconjugative interactions are expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For instance, the delocalization of the nitrogen lone pair into the antibonding orbital of the C-C bonds in the piperidine ring contributes to the stability of the molecule. Similarly, interactions involving the π-system of the benzyl ring and adjacent σ-bonds are also important.

Table 4: Significant NBO Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) piperidine | 3.5 |

| LP (2) O (ester) | σ* (C-O) | 2.8 |

| π (C=C) benzyl | π* (C=C) benzyl | 20.1 |

| σ (C-H) | σ* (C-N) | 1.5 |

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational landscape over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and their relative energies.

For this compound, MD simulations can reveal the flexibility of the piperidine ring, which can adopt various chair and boat conformations. The orientation of the benzyl carboxylate substituent relative to the piperidine ring is also a key conformational variable. Understanding the preferred conformations and the energy barriers between them is crucial for predicting how the molecule might interact with other molecules, such as biological receptors. The simulations can provide information on the distribution of dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions, offering a quantitative measure of the molecule's flexibility.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

Molecular docking studies have been employed to elucidate the interactions between derivatives of benzyl piperidine and various biological targets, revealing key structural features that govern their binding affinity.

Interaction with Cholinesterases: Derivatives of benzylpiperidine have been investigated as inhibitors of cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are significant targets in the management of Alzheimer's disease. tandfonline.com Docking studies revealed that these compounds can occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE simultaneously. tandfonline.com

For one such derivative, the N-benzylpiperidine moiety's benzyl ring was predicted to form a π-π aromatic interaction with the Trp86 residue in the CAS. tandfonline.com Meanwhile, another part of the molecule, a benzimidazole (B57391) ring, engaged in π-π stacking interactions with Trp286 and Tyr341 in the PAS. tandfonline.com Further stabilization of the complex was achieved through hydrogen bonds with Phe295 and Arg296 and π-alkyl interactions with several other residues. tandfonline.com In studies with BChE, a derivative adopted a U-shaped conformation where a π-cation interaction was observed between the charged nitrogen of the piperidine ring and an Asp70 residue. tandfonline.com Research on ethyl piperidine-1-carboxylate derivatives also showed favorable binding energies against human acetylcholinesterase (hAChE). acgpubs.org

Interaction with Sigma Receptors: Benzylpiperidine derivatives have also been docked into the sigma 1 receptor (S1R), a protein implicated in various neurological functions. nih.gov The binding mode analysis for these compounds highlighted the importance of polar and charged interactions. The protonated nitrogen atom of the piperidine ring was found to form a bidentate salt bridge with the carboxylate groups of residues Glu172 and Asp126. nih.gov Additionally, a stabilizing π-cation interaction between this same ionized nitrogen and the Phe107 residue was identified. nih.gov These interactions are crucial for the high binding affinity observed in these compounds. nih.gov

| Biological Target | Key Interacting Residues | Type of Interaction | Reported Affinity |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Trp86, Trp286, Tyr341, Phe295 | π-π Stacking, Hydrogen Bond | IC₅₀ = 0.39 µM tandfonline.com |

| Butyrylcholinesterase (BChE) | Asp70, Trp82, His438 | π-cation, π-π Stacking | IC₅₀ = 0.16 µM tandfonline.com |

| Sigma 1 Receptor (S1R) | Glu172, Asp126, Phe107 | Salt Bridge, π-cation | Kᵢ = 3.2 nM nih.gov |

| Human Acetylcholinesterase (hAChE) | Not Specified | Binding Energy | -7.52 kcal/mol acgpubs.org |

Topological Studies (AIM, ELF, LOL) for Chemical Bonding Characteristics

Topological analysis of electron density provides a quantitative description of the chemical bonding and structure of a molecule. Methods such as the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) are used to analyze the electronic environment. researchgate.netmdpi.com These studies offer insights into the nature of covalent bonds, non-covalent interactions, and electron pair localizations within a molecule. mdpi.com

While specific topological studies on this compound were not found, analyses of related piperidine derivatives establish a methodological precedent. researchgate.net ELF and LOL analyses, in particular, are used to examine the electronic structure of each atom in a molecule. researchgate.net These methods are based on the kinetic energy density of electrons. mdpi.com

The Electron Localization Function (ELF) provides a measure of electron pair localization, making it useful for identifying covalent bonds and lone pairs. mdpi.com The Localized Orbital Locator (LOL), on the other hand, is derived from the gradient of localized orbitals and is particularly effective at revealing regions where localized orbitals overlap. mdpi.com In graphical representations, ELF and LOL maps use color contours to show chemically significant regions, such as areas of high electron localization around hydrogen atoms or delocalized electrons in aromatic systems. mdpi.com These analyses can quantitatively characterize the bonding within the piperidine ring, the carboxylate group, and the benzyl moiety, providing a deeper understanding of the molecule's electronic properties and reactivity.

| Method | Primary Function | Information Provided |

|---|---|---|

| AIM (Atoms in Molecules) | Partitions electron density to define atoms and bonds. | Characterizes bond paths, bond critical points, and the nature of atomic interactions (covalent vs. non-covalent). |

| ELF (Electron Localization Function) | Maps the probability of finding an electron pair. mdpi.com | Identifies regions of covalent bonds, lone pairs, and atomic cores, providing a visual representation of electron localization. researchgate.netmdpi.com |

| LOL (Localized Orbital Locator) | Analyzes the gradient of localized molecular orbitals. mdpi.com | Highlights areas of orbital overlap and distinguishes different types of chemical bonds and electron pairs. researchgate.netmdpi.com |

V. Biochemical and Pharmacological Research Applications of Benzyl Piperidine 1 Carboxylate Analogs

Role as Precursors and Building Blocks in Drug Design

The benzyl (B1604629) piperidine-1-carboxylate framework serves as a crucial precursor and building block in the synthesis of more complex molecules for therapeutic applications. Its piperidine (B6355638) ring, substituted with a benzyl group, offers a versatile foundation for creating diverse chemical libraries. The N-BP motif, in particular, is known to facilitate important cation-π interactions with target proteins and provides a platform for optimizing the stereochemical aspects that influence potency and toxicity. nih.gov More than 70 drugs approved by the FDA incorporate a piperidine moiety, highlighting its significance in pharmaceutical development. pharmaceutical-technology.com

Scaffold Development and Lead Optimization Strategies

The piperidine scaffold is a cornerstone in scaffold development and lead optimization, processes aimed at refining a lead compound's properties to enhance its drug-like characteristics. nih.govacs.org Structural simplification is a key strategy where large or complex lead compounds are modified by removing non-essential groups. scienceopen.com This can improve synthetic accessibility, enhance pharmacokinetic profiles, and reduce potential side effects. scienceopen.com

In the development of inhibitors for various enzymes, the piperidine ring is often a central feature. For instance, in the creation of acid ceramidase inhibitors, piperidine and piperazine (B1678402) series were chosen as novel scaffolds for further modification due to their promising initial potency. nih.govacs.org The nitrogen atom within the piperidine ring serves as a convenient anchor point for structural diversification. nih.govacs.org Lead optimization efforts often involve creating a series of analogs to study structure-activity relationships (SAR). For example, in developing Diacylglycerol O-Acyltransferase (DGAT-1) inhibitors, optimization of an initial lead compound through systematic modifications led to the discovery of significantly more potent compounds. nih.govresearchgate.net This iterative process of synthesis and testing is fundamental to refining a molecule's efficacy and selectivity. nih.govresearchgate.net

Design of Multi-Target Directed Ligands

The complexity of multifactorial diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), a strategy that aims to engage multiple biological targets simultaneously. nih.govresearchgate.net The N-benzylpiperidine scaffold is a prominent feature in the design of these MTDLs. nih.govresearchgate.net

For Alzheimer's disease, researchers have designed and synthesized series of N-benzylpiperidine analogs to act as multifunctional inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1). nih.govnih.gov By rationally modifying the structure of existing drugs like donepezil (B133215), which contains an N-benzylpiperidine core, new derivatives have been created with balanced inhibitory activity against multiple targets. researchgate.netnih.gov For example, one study identified N-benzylpiperidine analogs that showed significant and balanced inhibition against both AChE and BACE-1. nih.govresearchgate.net Another study developed derivatives that potently inhibited both AChE and BuChE, which is beneficial as BuChE's role becomes more significant in advanced stages of Alzheimer's disease. nih.govuj.edu.pl Computational methods like molecular docking and molecular dynamics are often integrated with in vitro assays to guide the design and predict the binding interactions of these MTDLs with their target enzymes. nih.gov

Enzyme Inhibition and Modulation Studies

Analogs of benzyl piperidine-1-carboxylate, particularly those with a carbamate (B1207046) functional group, have been extensively studied as inhibitors of a class of enzymes known as serine hydrolases. nih.govnih.gov These enzymes play critical roles in various physiological processes, and their inhibition is a therapeutic strategy for numerous diseases. nih.govnih.gov The carbamate group can covalently modify the active site serine residue of these enzymes, leading to their inactivation. nih.govnih.gov

Inhibition of Monoacylglycerol Lipase (B570770) (MAGL)

Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govacs.orgnih.gov Inhibiting MAGL increases 2-AG levels, which can produce therapeutic effects such as pain relief and anxiety reduction. nih.gov Piperidine carbamates have emerged as a highly promising class of MAGL inhibitors. nih.govnih.gov

One of the most significant breakthroughs in this area was the discovery of JZL184, a piperidine carbamate that is a potent, selective, and irreversible inhibitor of MAGL. nih.gov The development of benzylpiperidine-based MAGL inhibitors has led to compounds with high potency, some showing IC₅₀ values in the low nanomolar range. acs.orgnih.gov Research has focused on creating both irreversible and reversible inhibitors. For instance, a new class of reversible benzylpiperidine-based MAGL inhibitors was synthesized, leading to a compound with an IC₅₀ value of 2.0 nM and notable selectivity over other related enzymes. nih.gov

Table 1: Inhibition of MAGL by Benzylpiperidine Analogs

| Compound | Description | MAGL IC₅₀ (nM) | Selectivity over FAAH (IC₅₀, µM) | Reference |

| Benzylpiperidine MAGL inhibitor | First synthesized in its class | 133.9 | 5.9 | acs.orgnih.gov |

| Compound 13 | Reversible benzylpiperidine derivative | 2.0 | >10 | nih.gov |

| JZL184 | Irreversible piperidine carbamate inhibitor | 8.0 | ~200-fold selectivity | nih.gov |

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is the primary enzyme that degrades the endocannabinoid anandamide. nih.govnih.gov Its inhibition is a therapeutic target for managing pain and anxiety. researchgate.net Piperidine and piperazine ureas and carbamates are recognized as "privileged scaffolds" for creating potent and selective FAAH inhibitors. nih.govnih.gov These compounds typically act by covalently carbamylating the catalytic serine (Ser241) in the FAAH active site. nih.gov

The structural versatility of the piperidine scaffold allows for fine-tuning of inhibitor selectivity. nih.govacs.org By modifying the substituents on the piperidine or piperazine ring, researchers can develop compounds that are either highly selective for FAAH, selective for MAGL, or designed as dual inhibitors of both enzymes. nih.govacs.org For example, a series of benzothiophene (B83047) piperidine urea (B33335) inhibitors demonstrated high selectivity for FAAH over other serine hydrolases. nih.gov In some series, piperidine analogs were found to be slightly more potent than the corresponding piperazine analogs against human FAAH. nih.gov

Inhibition of Other Serine Hydrolases

The piperidine carbamate and urea scaffolds are not limited to inhibiting MAGL and FAAH; they are effective against a broader range of serine hydrolases. nih.govnih.gov Activity-based protein profiling (ABPP) has revealed that many piperidine/piperazine carbamates that inhibit MAGL also show activity against other serine hydrolases, most notably ABHD6 (α/β-hydrolase domain containing 6). nih.govnih.gov The carbamate functional group is considered a "privileged" reactive group for this enzyme class, as it can be modified to create inhibitors with exceptional potency and selectivity across the proteome. nih.gov

Researchers have designed peptidomimetic hybrid inhibitors using a piperidine carbamate dipeptide structure to target serine proteases like matriptase and hepsin, which are implicated in cancer progression. rsc.org These rationally designed molecules have shown potent activity against their targets with excellent selectivity over other proteases. rsc.org The adaptability of the carbamate leaving group provides a platform for tuning the selectivity of these inhibitors, making them valuable chemical probes for studying the function of individual serine hydrolases. stanford.edu

Inhibition of Cholinesterase Receptors (e.g., Acetylcholinesterase)

The N-benzylpiperidine moiety is a well-established pharmacophore for cholinesterase inhibitors, largely due to its presence in the widely used Alzheimer's disease medication, donepezil. nih.govnih.gov The development of analogs based on the this compound structure has been a fertile area of research aimed at discovering novel and more potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A significant breakthrough was the identification of 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which demonstrated potent AChE inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 0.03 µM. nih.govnih.gov This discovery spurred the synthesis of further derivatives. In one such study, the ester linkage of the lead compound was replaced with a more metabolically stable amide linker, and the indanone group was substituted with different aryl and heterocyclic rings. nih.govnih.gov This led to the development of analogs like 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, which showed AChE IC₅₀ values of 0.41 µM and 5.94 µM, respectively. nih.gov

Another series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-AChE activity. cornell.edu Research found that introducing a bulky group at the para position of the benzamide (B126) or an alkyl/phenyl group on the benzamide nitrogen dramatically increased inhibitory power. cornell.edu The most potent compound from this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as one of the most powerful AChE inhibitors known, with an IC₅₀ value of 0.56 nM and an 18,000-fold selectivity for AChE over BChE. cornell.edu

Further studies have explored linking the N-benzylpiperidine fragment to other heterocyclic systems. A series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid showed moderate inhibitory potential against BChE. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Analogs

| Compound Name | AChE IC₅₀ | Selectivity (AChE/BChE) | Source |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | 0.03 µM | Not Specified | nih.govnih.gov |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 µM | Not Specified | nih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | 5.94 µM | Not Specified | nih.gov |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 nM | 18,000-fold | cornell.edu |

Beta-Site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) Inhibition

In the quest for multi-target-directed ligands for Alzheimer's disease, the benzylpiperidine scaffold of donepezil has been adapted to also inhibit beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1). cornell.edugoogle.com BACE-1 is a primary therapeutic target in Alzheimer's research as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which form pathogenic plaques in the brain. nih.govnih.gov

It has been reported that donepezil itself exhibits some BACE-1 inhibitory activity. google.com Building on this, researchers have synthesized donepezil analogs with enhanced BACE-1 inhibition. One study created 22 analogs and found that while most were not better than donepezil at inhibiting BACE-1, a few compounds with specific alkyl and aromatic substituents displayed inhibitory activity in the low micromolar range. google.com

A more targeted approach involved modifying donepezil analogs by incorporating backbone amide linkers designed to form hydrogen bonds with the catalytic site of BACE-1. cornell.edu This strategy yielded a particularly potent dual inhibitor, compound 4 in the study, which exhibited an IC₅₀ of 18.3 nM against BACE-1, a significant improvement over donepezil's IC₅₀ of 194 nM. This compound also retained high potency against human AChE (hAChE) with an IC₅₀ of 4.11 nM. cornell.edu These findings highlight the successful engineering of the benzylpiperidine framework to create dual-action agents for potential Alzheimer's therapy. cornell.edu

Table 2: BACE-1 and AChE Inhibition by Dual-Target Donepezil Analogs

| Compound | BACE-1 IC₅₀ | hAChE IC₅₀ | Source |

| Donepezil | 194 nM | 6.21 nM | cornell.edu |

| Compound 4 (analogue) | 18.3 nM | 4.11 nM | cornell.edu |

| Donepezil analogue 8c | Low micromolar | Not Specified | google.com |

| Donepezil analogue 8e | Low micromolar | Not Specified | google.com |

| Donepezil analogue 8f | Low micromolar | Not Specified | google.com |

| Donepezil analogue 8l | Low micromolar | Not Specified | google.com |

Investigating Mechanism of Enzyme-Ligand Interactions

Understanding the molecular interactions between this compound analogs and their target enzymes is crucial for rational drug design. Molecular modeling and dynamic simulations have been instrumental in elucidating these mechanisms. nih.govnih.govresearchgate.net

For cholinesterase inhibitors, the N-benzylpiperidine motif is known to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Molecular docking studies of benzyl analogs of the alkaloid stepholidine indicated that π-π stacking interactions with aromatic residues in the AChE binding gorge were a dominant feature. nih.gov Similarly, molecular dynamics simulations of a novel N-benzylpiperidine carboxamide derivative showed a binding mode closely correlated with that of the approved drug donepezil. nih.gov

In the design of dual AChE and BACE-1 inhibitors, modeling was used to confirm that introducing an amide linker into the donepezil structure would allow for hydrogen bonding with the catalytic aspartate residues (Asp32 and Asp228) in the BACE-1 active site. cornell.edu For MAO inhibitors, docking studies revealed important interactions between the active analogs and amino acid residues of the protein receptors, paving the way for further design improvements. nih.gov These computational approaches provide a detailed picture of the binding orientation and key interactions, such as hydrogen bonds and π-π stacking, that govern the potency and selectivity of these ligands.

Receptor Binding and Signaling Pathway Modulation

Opioid Receptor Interactions

The benzylpiperidine scaffold has also been explored for its potential to interact with opioid receptors, which are critical targets for pain management. Fentanyl, a highly potent synthetic opioid, is a well-known phenylpiperidine derivative that acts by activating μ-opioid receptors (MOR).

Research into novel analgesics has led to the design of benzylpiperidine derivatives that act as dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). This dual-target approach is promising for achieving strong pain relief while potentially reducing common opioid-related side effects. A study evaluating 30 such derivatives identified a lead compound (52 ) with high binding affinity for both receptors, exhibiting a dissociation constant (Ki) of 56.4 nM for MOR and 11.0 nM for σ1R.

Interestingly, structure-activity relationship studies on fentanyl analogs have shown that the nature of the N-substituent is critical for MOR affinity. The replacement of fentanyl's N-phenethyl group with an N-benzyl group, which differs by only a single carbon in the linker, leads to a significant reduction in opioid activity. nih.gov This underscores the precise structural requirements for potent MOR binding and highlights the nuanced role of the benzylpiperidine moiety in this context.

Table 3: Opioid and Sigma-1 Receptor Binding Affinity of a Benzylpiperidine Derivative

| Compound | Receptor | Binding Affinity (Ki) | Source |

| Compound 52 (analogue) | μ-Opioid Receptor (MOR) | 56.4 nM | |

| Sigma-1 Receptor (σ1R) | 11.0 nM |

Monoamine Oxidase Isoform Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes that regulate neurotransmitter levels and are important targets for treating neurodegenerative diseases and depression. nih.gov Selective inhibitors of MAO-B are sought for Parkinson's disease, while MAO-A inhibitors are used for anxiety and depression. nih.gov